molecular formula C6H10N4O B563829 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 CAS No. 1189466-51-0

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3

Cat. No.: B563829
CAS No.: 1189466-51-0
M. Wt: 157.191
InChI Key: ZKLBVKAZENBDRQ-FIBGUPNXSA-N
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Description

“4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3” is a biochemical used for proteomics research . It is an intermediate for the synthesis of labeled Paraxanthine .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H7D3N4O . Its molecular weight is 157.19 .


Physical and Chemical Properties Analysis

The compound is soluble in Ethanol and Methanol . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds similar to "4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3," have been extensively studied for their antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages. These compounds are of interest both for the development of new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

AMPK Activation and AMPK-Independent Effects

AICAr, an analog of this compound, is a widely used activator of AMPK (AMP-activated protein kinase) and has been a focal point in studies on metabolism regulation and cancer pathogenesis. Research indicates that while AICAr's role as an AMPK activator is significant, numerous effects previously attributed to AMPK activation are, in fact, AMPK-independent. This distinction calls for caution in interpreting studies based solely on AICAr as an AMPK activator, highlighting the complexity of biochemical pathways involved (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Neuroplasticity and Antidepressants

Ketamine and classical psychedelics, which act on primary glutamate or serotonin receptors, have been shown to induce neuroplastic changes, especially in the prefrontal cortex. These changes include increased glutamate release, activation of AMPARs, and signaling through BDNF and mTOR pathways. Similar compounds, including imidazole derivatives, may share these neuroplasticity-inducing mechanisms, offering insights into developing fast-acting antidepressants (Aleksandrova, L. & Phillips, A., 2021).

Cyclic Imines in Synthesis

Cyclic imines, related to the structural motifs in imidazole derivatives, are utilized in Ugi reactions for synthesizing N-heterocyclic motifs found in natural products and pharmaceutical compounds. These reactions offer a single-step route to connecting peptide moieties with heterocyclic compounds, highlighting the versatility of imidazole derivatives in drug discovery and development (Nazeri, M., Farhid, H., Mohammadian, R., & Shaabani, A., 2020).

Properties

IUPAC Name

5-amino-3-methyl-N-(trideuteriomethyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBVKAZENBDRQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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